2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl group, a phenylethylamino group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Phenylethylamino Group: This step involves the nucleophilic substitution of a halogenated oxazole derivative with phenylethylamine.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, phenylethylamine, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-[(2-phenylethyl)amino]-1,3-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-Ethyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-ethyl-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-2-13-17-12(10-15)14(18-13)16-9-8-11-6-4-3-5-7-11/h3-7,16H,2,8-9H2,1H3 |
InChI Key |
GTQPZNIABSMKIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)NCCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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